molecular formula C18H25N3O5S B2776949 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one CAS No. 1097835-41-0

4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one

Cat. No.: B2776949
CAS No.: 1097835-41-0
M. Wt: 395.47
InChI Key: CDCJDDLWUSHYTA-UHFFFAOYSA-N
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Description

4-[1-(4-Methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one is a high-purity synthetic organic compound intended for research and development applications. This complex molecule features a hybrid structure combining piperidine, piperazin-2-one, and benzenesulfonyl moieties, making it a compound of interest in medicinal chemistry and drug discovery. Its molecular architecture is characteristic of scaffolds designed to interact with biological targets, such as enzyme binding sites. Similar structural motifs are found in compounds investigated for targeted protein degradation and as key intermediates in the synthesis of potential therapeutic agents, including kinase inhibitors . Researchers can utilize this chemical as a critical building block or a precursor for developing novel bioactive molecules. It is also suitable for biochemical profiling, assay development, and structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-13-17(22)19-9-11-21(13)18(23)14-4-3-10-20(12-14)27(24,25)16-7-5-15(26-2)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCJDDLWUSHYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the methoxyphenyl group and the sulfonyl group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

Biological Activities

1. Antitumor Activity
Research indicates that compounds similar to 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one exhibit significant antitumor properties. For instance, derivatives of piperazine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain piperazine derivatives could effectively target specific cancer cell lines, demonstrating their potential as anticancer agents .

2. Antidepressant and Anxiolytic Effects
Piperazine derivatives have also been investigated for their anxiolytic and antidepressant effects. Research into related compounds has shown that they can selectively bind to opioid receptors, which are implicated in mood regulation. The potential for this compound to interact with these receptors suggests it may have similar therapeutic effects .

3. Inhibition of Enzymatic Activity
The compound's structural features allow it to act as an inhibitor of specific enzymes, such as metalloproteinases. These enzymes play critical roles in various physiological processes, including tissue remodeling and inflammation. Inhibiting their activity can lead to therapeutic benefits in conditions such as arthritis and cancer metastasis .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including sulfonation and amide formation. The ability to modify the piperazine core allows for the development of a library of derivatives with varied biological activities.

Synthesis Overview

StepReaction TypeKey Reagents
1SulfonationMethoxybenzene, Sulfur trioxide
2Amide FormationPiperidine derivative, Carbonyl compound
3CyclizationAppropriate coupling agents

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of piperazine derivatives demonstrated that modifications at the sulfonamide position significantly enhanced cytotoxicity against breast cancer cells. The results indicated that the presence of the methoxy group was crucial for activity due to its electron-donating effects, which stabilize the molecule in biological systems .

Case Study 2: Neuropharmacological Effects
In another investigation, a derivative similar to this compound was tested in animal models for its antidepressant properties. The results showed significant reductions in depressive-like behavior in mice subjected to stress tests, suggesting a potential mechanism involving serotonin receptor modulation .

Mechanism of Action

The mechanism of action of 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one can be compared with other similar compounds that contain piperidine and piperazine rings, as well as methoxyphenyl groups. Some similar compounds include:

Biological Activity

The compound 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one is a piperazine derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a piperazine core substituted with a methoxybenzenesulfonyl group and a carbonyl moiety. This structural diversity contributes to its pharmacological properties.

Research indicates that compounds with similar piperazine frameworks often interact with various biological targets, including receptors and enzymes. The specific biological activity of this compound may involve:

  • Inhibition of Acetylcholinesterase : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is significant in the context of neurodegenerative diseases such as Alzheimer's .
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing pathways related to metabolic disorders and neurological functions .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits promising activity against various cellular targets. For instance, virtual screening and molecular docking studies suggest that it may effectively bind to peripheral anionic sites and catalytic sites of acetylcholinesterase, potentially leading to therapeutic effects in Alzheimer’s disease .

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective properties of piperazine derivatives, suggesting that modifications similar to those found in our compound can enhance cognitive function by inhibiting amyloid peptide aggregation .
  • Metabolic Disorders : Another research effort focused on the role of piperazine derivatives in treating insulin resistance and hyperglycemia, conditions often associated with obesity. The findings indicate that these compounds can modulate metabolic pathways effectively .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReferences
Acetylcholinesterase InhibitionSignificant inhibition observed
Receptor InteractionPotential modulation of orexin receptors
NeuroprotectionReduced amyloid aggregation
Metabolic RegulationImproved insulin sensitivity in vitro

Table 2: Comparative Analysis with Similar Compounds

Compound NameEC50 (nM)Target
This compoundTBDAcetylcholinesterase
1-(1,4-benzodioxane-2-carbonyl) piperazine (K)50Acetylcholinesterase
4-(4-methyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine (S1)30Acetylcholinesterase

Q & A

Q. What are the recommended synthetic routes for 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one?

A multi-step synthesis is typically employed:

  • Step 1 : React 4-methoxybenzenesulfonyl chloride with piperidine-3-carboxylic acid to form the sulfonamide intermediate .
  • Step 2 : Activate the carboxylic acid using coupling agents (e.g., EDCI/HOBt) for amide bond formation with 3-methylpiperazin-2-one .
  • Step 3 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm structure using NMR and LC-MS . Key Challenges : Low yields in Step 2 may arise from steric hindrance; optimize reaction time or use microwave-assisted synthesis .

Q. How can the purity and stability of this compound be assessed under laboratory conditions?

  • HPLC Analysis : Use a C18 column with mobile phase methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min .
  • Stability Testing : Store at –20°C under inert gas (N₂ or Ar). Monitor degradation via TLC or NMR over 6 months .
  • Impurity Profiling : Identify byproducts (e.g., desulfonated analogs) using high-resolution MS .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • NMR Discrepancies : Compare experimental 13C^{13}\text{C} NMR shifts with DFT-calculated values (e.g., Gaussian 09) to verify carbonyl and sulfonyl group positions .
  • MS Fragmentation Patterns : Use tandem MS/MS to distinguish between isobaric structures (e.g., lactam vs. lactim tautomers) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in EtOAc/hexane and resolve the crystal structure .

Q. How can computational methods predict the compound’s conformational flexibility and binding affinity?

  • Molecular Dynamics (MD) : Simulate in explicit solvent (water or DMSO) to analyze piperazine ring puckering and sulfonyl group orientation .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) based on pharmacophore similarity to known inhibitors .
  • ADMET Prediction : Employ SwissADME to estimate solubility (LogP ~2.8) and cytochrome P450 inhibition risks .

Q. What experimental designs are optimal for evaluating in vitro biological activity?

  • Dose-Response Assays : Test across 0.1–100 µM in triplicate, using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Mechanistic Studies : Combine Western blotting (e.g., apoptosis markers) with cellular thermal shift assays (CETSA) to identify protein targets .
  • Data Validation : Address false positives via counter-screens (e.g., redox cycling assays for artifacts) .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

  • Catalyst Optimization : Replace EDCI with BOP-Cl or PyBOP to enhance amide bond formation efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve carboxylate activation .
  • Protecting Groups : Temporarily protect the piperazinone nitrogen with Boc to prevent side reactions .

Q. What analytical techniques differentiate between stereoisomers or polymorphs?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .
  • PXRD : Compare diffraction patterns of recrystallized forms (e.g., hydrate vs. anhydrous) .
  • VT-NMR : Monitor dynamic stereochemistry by variable-temperature 1H^{1}\text{H} NMR (e.g., ring-flipping barriers) .

Safety and Compliance

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, lab coat, and P95 respirator during synthesis .
  • Waste Disposal : Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.